molecular formula C17H22N2O2S B270348 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline

8-(2-Piperidin-1-ylpropylsulfonyl)quinoline

Cat. No. B270348
M. Wt: 318.4 g/mol
InChI Key: DNDGLAABZUMJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Piperidin-1-ylpropylsulfonyl)quinoline, also known as PSQ, is a chemical compound that belongs to the class of sulfonyl quinolines. PSQ has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is not fully understood. However, it has been proposed that 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. In cancer cells, 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division. In Alzheimer's disease, 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has been shown to inhibit the activity of beta-secretase, an enzyme responsible for the production of amyloid-beta plaques.
Biochemical and Physiological Effects
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and cellular damage. 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has also been shown to increase the levels of glutathione, a critical antioxidant that protects cells from oxidative damage. In addition, 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has also been shown to have low toxicity and high selectivity towards target enzymes and signaling pathways. However, 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has some limitations for lab experiments. It is a relatively new compound, and its full potential and mechanism of action are not yet fully understood. In addition, 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

For the development of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline include exploring its use in combination therapy, investigating its potential in other neurodegenerative disorders, and developing 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline analogs with improved properties.

Synthesis Methods

8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is synthesized through a multistep process that involves the reaction of 2-chloroquinoline with piperidine and subsequent sulfonylation with 1,3-propane sultone. The final product is obtained by recrystallization and purification. The synthesis method of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is well-established and has been reported in several scientific journals.

Scientific Research Applications

8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurodegenerative disorders. 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has been shown to reduce the accumulation of amyloid-beta plaques, which are responsible for the progression of the disease.

properties

Product Name

8-(2-Piperidin-1-ylpropylsulfonyl)quinoline

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

8-(2-piperidin-1-ylpropylsulfonyl)quinoline

InChI

InChI=1S/C17H22N2O2S/c1-14(19-11-3-2-4-12-19)13-22(20,21)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,14H,2-4,11-13H2,1H3

InChI Key

DNDGLAABZUMJHF-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3

Origin of Product

United States

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